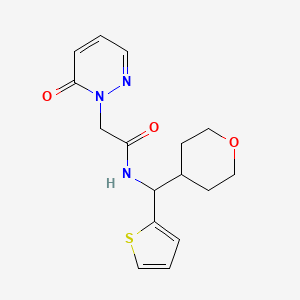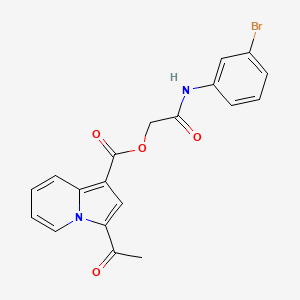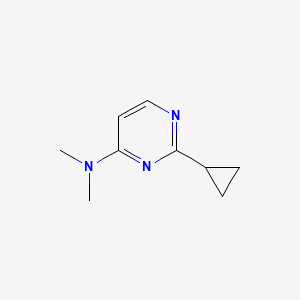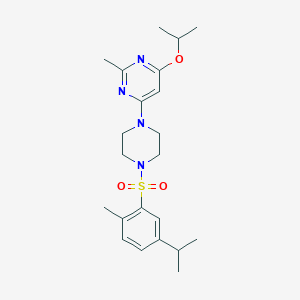
N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as COTB, and it has been synthesized using different methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide in lab experiments is its potential applications in various fields of scientific research, including cancer research and Alzheimer's disease research. However, one of the limitations of using this compound is its high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide. One of the future directions is to study the potential applications of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to study the mechanism of action of this compound in more detail, in order to fully understand how it works and how it can be used in different fields of scientific research. Additionally, future studies can focus on the synthesis of this compound using different methods, in order to reduce its cost and make it more accessible for scientific research.
In conclusion, N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different fields of scientific research.
Métodos De Síntesis
The synthesis of N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide has been achieved using different methods. One of the most commonly used methods is the reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride to form 2-methyl-4-chlorobenzoic acid, which is then reacted with cyanogen bromide to form N-(2-methyl-4-bromobenzoyl)cyanamide. This compound is then reacted with thiosemicarbazide to form N-(2-methyl-4-bromobenzoyl)thiosemicarbazide, which is then oxidized to form N-(2-methyl-4-bromobenzoyl)thiosemicarbazone. This compound is then reacted with oxalic acid to form N-(2-methyl-4-bromobenzoyl)oxamic acid, which is finally reacted with potassium cyanate to form N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-11-14(20-7-2-10-25(20,22)23)3-4-15(13)16(21)19-17(12-18)5-8-24-9-6-17/h3-4,11H,2,5-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZZHSNBDZKKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)
![1-(2-fluorobenzyl)-6-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2379355.png)



![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)


